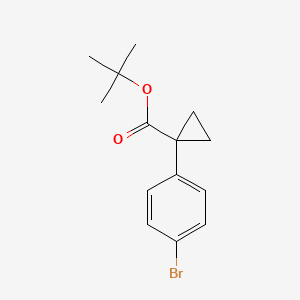

1-(4-Bromo-phenyl)-cyclopropanecarboxylic acid tert-butyl ester

Description

1-(4-Bromo-phenyl)-cyclopropanecarboxylic acid tert-butyl ester is a specialized organic compound featuring a cyclopropane ring fused to a carboxylic acid tert-butyl ester group and a 4-bromophenyl substituent. Its IUPAC name, tert-butyl 1-(4-bromophenyl)cyclopropane-1-carboxylate, reflects this structure. The tert-butyl ester group enhances steric protection, improving stability and modulating solubility, making it valuable in synthetic intermediates for pharmaceuticals, agrochemicals, or materials science.

Key identifiers for related structures include synonyms such as SBB053452, AG-F-18522, and PubChem ID 19617. The InChIKey BYJIXWOWTNEVFO-UHFFFAOYSA-N corresponds to the carboxylic acid form . The ester derivative is likely synthesized via esterification of the parent acid with tert-butanol or di-tert-butyl dicarbonate, common methods for introducing tert-butyl protecting groups .

Properties

IUPAC Name |

tert-butyl 1-(4-bromophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO2/c1-13(2,3)17-12(16)14(8-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIDCJXKYGNZCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CC1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the treatment of an aryl aldehyde (e.g., 4-bromobenzaldehyde) with t-butyl triphenylphosphinoacetate in the presence of a strong base such as sodium hydride (NaH). This generates a stabilized ylide, which undergoes [2+1] cycloaddition with α,β-unsaturated esters or alkenes to form the cyclopropane ring. For example, in Scheme 4 of, aryl aldehyde 15 reacts with t-butyl triphenylphosphinoacetate 16 to yield intermediate 17 , which is subsequently subjected to cyclopropanation conditions.

Key Conditions :

tert-Butyl Ester Integration

The tert-butyl group is incorporated directly into the cyclopropane precursor, eliminating the need for post-cyclopropanation esterification. This approach streamlines synthesis but requires careful handling of moisture-sensitive intermediates.

Asymmetric Cyclopropanation Using Transition Metal Catalysts

Chiral cyclopropanes are accessible via metal-catalyzed asymmetric methods. Cobalt(II) porphyrin complexes, as described in, enable high enantioselectivity in cyclopropanation reactions.

Catalytic Cycle and Substrate Design

The reaction employs diazo tert-butyl acetate and styrene derivatives (e.g., 4-bromostyrene) in the presence of Co(II) porphyrin catalysts. The diazo compound decomposes to generate a carbene, which inserts into the styrene double bond, forming the cyclopropane ring with defined stereochemistry.

Example :

tert-Butyl Ester Compatibility

The tert-butyl ester remains intact under these conditions, as demonstrated in the synthesis of (1R,2R)-2-(pyridin-2-yl)-cyclopropanecarboxylic acid tert-butyl ester. This method is advantageous for stereocontrolled synthesis but requires specialized catalysts and anhydrous conditions.

Post-Cyclopropanation Esterification Strategies

For cyclopropane carboxylic acids, tert-butyl esterification can be achieved via acid-catalyzed condensation with tert-butanol or Boc-protection using di-tert-butyl dicarbonate (Boc₂O).

Boc Protection Methodology

Cyclopropane carboxylic acid intermediates are treated with Boc₂O in dichloromethane or ethanol, using triethylamine (TEA) as a base. For instance, and describe Boc protection of piperazine derivatives with yields exceeding 90%. Applied to cyclopropane acids, this method would involve:

-

Synthesis of 1-(4-bromo-phenyl)-cyclopropanecarboxylic acid via cyclopropanation.

Optimization Note :

Comparative Analysis of Synthetic Routes

Reaction Optimization and Challenges

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 1-(4-Bromo-phenyl)-cyclopropanecarboxylic acid tert-butyl ester can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

Major Products:

Substitution: Formation of substituted cyclopropanecarboxylates.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its role in synthesizing biologically active molecules. Its structure facilitates modifications that can lead to the development of new pharmaceuticals.

- Synthesis of Anticancer Agents : Research has shown that derivatives of cyclopropanecarboxylic acids exhibit anticancer properties. For instance, compounds similar to 1-(4-Bromo-phenyl)-cyclopropanecarboxylic acid have been synthesized and tested for their efficacy against various cancer cell lines, demonstrating promising results in inhibiting tumor growth .

- Antimicrobial Activity : Studies have indicated that cyclopropanecarboxylic acid derivatives possess antimicrobial properties. The introduction of a bromo substituent enhances the biological activity of these compounds, making them potential candidates for developing new antibiotics .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its reactive functional groups.

- Alkylation Reactions : The tert-butyl ester group allows for selective alkylation reactions. For example, it can be used in the synthesis of complex molecules through nucleophilic substitution reactions where the cyclopropane ring provides steric hindrance that can direct reactivity .

- Protective Group Strategy : In organic synthesis, tert-butyl esters are commonly employed as protective groups for carboxylic acids. They can be easily removed under mild conditions, allowing for the selective functionalization of other reactive sites on the molecule .

Data Table: Synthetic Applications of 1-(4-Bromo-phenyl)-cyclopropanecarboxylic Acid tert-Butyl Ester

Materials Science

In materials science, derivatives of this compound are being explored for their properties in polymer chemistry.

- Polymer Synthesis : The compound can act as a monomer or co-monomer in the synthesis of polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices can enhance material performance and stability under various conditions .

- Corrosion Inhibition : Recent studies have highlighted the potential use of similar compounds as corrosion inhibitors in metal protection applications. The unique structural features allow for effective adsorption on metal surfaces, providing a protective barrier against corrosive environments .

Case Study 1: Anticancer Activity Evaluation

A study conducted on derivatives of cyclopropanecarboxylic acids demonstrated significant anticancer activity against breast cancer cell lines. The introduction of halogen substituents was found to enhance cytotoxicity and selectivity towards cancer cells compared to normal cells.

Case Study 2: Corrosion Inhibition

Research involving the use of cyclopropanecarboxylic acid derivatives as corrosion inhibitors showed an inhibition efficiency exceeding 90% at low concentrations (25 ppm) in acidic environments. This was attributed to strong adsorption characteristics facilitated by the compound’s functional groups .

Mechanism of Action

The mechanism of action of 1-(4-Bromo-phenyl)-cyclopropanecarboxylic acid tert-butyl ester depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new bond. In oxidation reactions, the compound undergoes electron transfer processes, resulting in the formation of oxidized products. In reduction reactions, the compound gains electrons, leading to the formation of reduced products.

Comparison with Similar Compounds

Data Table: Key Comparative Features

Research Findings and Industrial Relevance

- Cyclopropane Derivatives : Patent literature highlights their use in antiviral and anticancer agents, leveraging ring strain for targeted reactivity .

- Piperazine/Piperidine Esters : Widely utilized in combinatorial chemistry libraries; 4-(2-Bromo-phenyl)-piperazine ester is a precursor to antipsychotic agents like aripiprazole analogues .

Biological Activity

1-(4-Bromo-phenyl)-cyclopropanecarboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound features a cyclopropane ring, which is known for its strain and reactivity, making it a valuable scaffold in drug design. The presence of the bromine atom enhances its electrophilic character, potentially increasing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which is crucial in modulating biochemical pathways. For example, cyclopropane derivatives often interact with enzymes involved in metabolic processes, leading to altered activity and potential therapeutic effects .

- Protein-Ligand Interactions : The compound can act as a ligand for specific proteins, influencing their function. This property is particularly relevant in the development of targeted therapies.

Biological Activities

The biological activities associated with this compound include:

- Antimicrobial Activity : Preliminary studies suggest that cyclopropane derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .

- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth, possibly through mechanisms involving apoptosis induction or cell cycle arrest .

- Neurochemical Effects : Research indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

A review of recent literature reveals several key findings regarding the biological activity of this compound:

- Study on Antimicrobial Properties :

- Antitumor Activity Assessment :

- Neuroprotective Effects :

Data Tables

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(4-Bromo-phenyl)-cyclopropanecarboxylic acid tert-butyl ester, and how can side products be minimized?

Methodological Answer:

The synthesis typically involves cyclopropanation of a pre-functionalized benzene derivative, followed by esterification. Key steps include:

- Cyclopropane Formation: Use transition-metal-catalyzed cyclopropanation (e.g., Simmons-Smith reaction) with 4-bromostyrene derivatives. Ensure strict temperature control (-10°C to 0°C) to avoid ring-opening side reactions .

- Esterification: React the cyclopropanecarboxylic acid intermediate with tert-butyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. Monitor progress via TLC to prevent over-alkylation .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials and tert-butyl ether byproducts. GC or HPLC analysis (>97% purity) confirms product integrity .

Basic: How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

A multi-technique approach is critical:

- NMR Spectroscopy: ¹H NMR should show the tert-butyl singlet (~1.4 ppm), cyclopropane protons (δ 0.8–1.2 ppm as multiplets), and aromatic protons (δ 7.3–7.6 ppm). ¹³C NMR confirms the ester carbonyl (~165 ppm) and quaternary carbons .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺ at m/z ~325) and bromine isotope pattern.

- HPLC Analysis: Use a C18 column with UV detection (254 nm) to assess purity (>97%) and detect trace impurities from incomplete esterification .

Advanced: How does the bromophenyl group influence reactivity in cross-coupling reactions, and what conditions optimize Suzuki-Miyaura coupling?

Methodological Answer:

The 4-bromo substituent enables palladium-catalyzed cross-coupling:

- Catalyst System: Pd(PPh₃)₄ (2–5 mol%) with a boronic acid/ester (e.g., 4-benzyloxyphenylboronic acid pinacol ester ).

- Solvent/Base: Use DMF/H₂O (4:1) and K₂CO₃ (2 eq) at 80–100°C for 12–24 hours.

- Monitoring: Track aryl-cyclopropane bond stability via ¹H NMR; prolonged heating may induce ring strain relief. Optimize equivalents of boronic acid (1.2–1.5 eq) to minimize homocoupling byproducts .

Advanced: What are the stability challenges of the tert-butyl ester under acidic or basic conditions, and how can degradation be mitigated?

Methodological Answer:

The tert-butyl ester is labile under strong acids/bases:

- Acidic Conditions: Exposure to HCl (pH < 2) cleaves the ester to the carboxylic acid. Stabilize by working at pH 4–6 and avoiding protic solvents like MeOH .

- Basic Conditions: NaOH (>0.1 M) induces hydrolysis. Use buffered aqueous phases (pH 7–8) during extractions.

- Storage: Store under inert gas (N₂/Ar) at -20°C to prevent moisture-mediated decomposition.

Advanced: How can researchers evaluate the biological activity of this compound, particularly its interactions with enzymes or receptors?

Methodological Answer:

- Enzyme Assays: Use fluorescence-based assays (e.g., cytochrome P450 inhibition) with recombinant enzymes. The bromophenyl group may enhance hydrophobic binding to active sites .

- Molecular Docking: Model the cyclopropane’s rigid structure against target proteins (e.g., kinase domains) using software like AutoDock. Validate with mutagenesis studies.

- Cellular Uptake: Radiolabel the compound (³H or ¹⁴C) to quantify intracellular accumulation in cancer cell lines (e.g., HeLa) via scintillation counting .

Advanced: What role does this compound play in synthesizing complex molecular architectures, such as spirocyclic or polycyclic systems?

Methodological Answer:

The cyclopropane’s strain energy facilitates ring-opening/expansion:

- Spirocycle Formation: React with Grignard reagents (e.g., RMgX) to open the cyclopropane, forming quaternary centers. Subsequent cyclization (via Buchwald-Hartwig amination) yields spiroindoles .

- Polymerization: Initiate ring-opening metathesis polymerization (ROMP) with Grubbs catalyst to generate cyclopropane-containing polymers. Monitor molecular weight via GPC .

Basic: What analytical contradictions might arise when interpreting spectral data for this compound, and how should they be resolved?

Methodological Answer:

- NMR Signal Splitting: The cyclopropane’s magnetic anisotropy may cause unexpected multiplet patterns. Compare with computed spectra (DFT) or use COSY/NOESY for assignment .

- GC-MS Fragmentation: The tert-butyl group often fragments, masking the molecular ion. Use softer ionization (e.g., ESI-MS) for accurate mass determination .

Advanced: How can computational methods (e.g., DFT) predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

- Transition-State Modeling: Calculate activation energies for cyclopropane ring-opening using Gaussian or ORCA. Focus on solvent effects (PCM model) and steric hindrance from the tert-butyl group .

- Reaction Pathway Screening: Use automated tools (e.g., Chematica) to propose alternative synthetic routes, minimizing hazardous intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.